
5-Bromo-1,3-dimethyluracil
Overview
Description
5-Bromo-1,3-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. It is a white to off-white crystalline powder with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,3-dimethyluracil can be synthesized through the bromination of 1,3-dimethyluracil. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the uracil ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Photochemical Reactions: It can participate in photochemical coupling reactions with electron-rich aromatics, leading to the formation of photoadducts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Photochemical Reactions: These reactions often require irradiation with ultraviolet light (λ > 290 nm) in the presence of a suitable solvent such as acetone.
Major Products
Substitution Reactions: The major products are various substituted uracil derivatives, depending on the nucleophile used.
Photochemical Reactions: The major products include photoadducts such as 5-(2-indolyl)uracil and 5-(7-indolyl)uracil.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-1,3-dimethyluracil is primarily studied for its potential as an antiviral and anticancer agent. Its structural similarity to other uracil derivatives allows it to interact with biological targets effectively.
Anticancer Properties
- Mechanism of Action : Similar to 5-fluorouracil, this compound can inhibit DNA synthesis by mimicking uracil, thereby interfering with RNA and DNA replication processes. This property makes it a candidate for further development into anticancer therapeutics.
- Case Studies : Research indicates that uracil derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. For instance, studies have demonstrated that brominated uracils can enhance the efficacy of existing chemotherapeutic agents by increasing their uptake in cancerous tissues .
Photochemical Applications
The compound has also been investigated for its photochemical properties.
Photochemical Reactions
- Reactivity : Under UV irradiation (λ > 290 nm), this compound undergoes photochemical coupling reactions with indoles, leading to the formation of novel photoadducts such as 5-(2-indolyl)uracil. These reactions are significant for developing new phototherapeutic agents .
Photoadduct | Formation Conditions |
---|---|
5-(2-indolyl)uracil | Irradiation with N alpha-acetyl-L-tryptophan methyl ester |
5-(7-indolyl)uracil | Reaction with 6-alkyl substituted derivatives under UV light |
Synthesis of Novel Compounds
The synthetic versatility of this compound allows for the creation of various derivatives that can have enhanced biological activities.
Cross-Coupling Reactions
- Suzuki-Miyaura and Sonogashira Coupling : Recent studies have employed these coupling reactions to synthesize a series of uracil-based compounds. The ability to modify functional groups on the uracil structure has led to compounds with improved solubility and bioactivity .
Compound | Yield (%) | Functional Group |
---|---|---|
5a | 95 | Electron-donor group |
5b | 62 | Electron-withdrawing group |
5c | 25 | Sterically hindered group |
Future Directions in Research
The ongoing research into the applications of this compound suggests several promising avenues:
- Antiviral Development : Given the success of other uracil derivatives like zidovudine in treating viral infections, further exploration into the antiviral properties of this compound could yield significant results.
- Combination Therapies : Investigating the potential synergistic effects when combined with other chemotherapeutics could enhance treatment efficacy against resistant cancer types.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyluracil involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. In photochemical reactions, the compound absorbs ultraviolet light, leading to the formation of excited states that can react with other molecules to form photoadducts .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the bromine atom, making it less reactive in substitution and photochemical reactions.
5-Fluoro-1,3-dimethyluracil: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.
5-Chloro-1,3-dimethyluracil: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
5-Bromo-1,3-dimethyluracil is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and photochemical reactions. This makes it a valuable compound in synthetic chemistry and photochemical studies .
Biological Activity
5-Bromo-1,3-dimethyluracil (5-BrDMU) is a halogenated derivative of 1,3-dimethyluracil, a pyrimidine compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of 5-BrDMU, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 219.04 g/mol
- CAS Number : 7033-39-8
- Melting Point : 182-185 °C
5-BrDMU exhibits several biological activities attributed to its structural properties. The compound is known to interact with various biological targets, influencing cellular processes:
- Inhibition of Carbonic Anhydrase : Similar to its parent compound, 1,3-dimethyluracil, 5-BrDMU has been shown to inhibit human carbonic anhydrases (hCA I and hCA II), which are crucial for maintaining acid-base balance in tissues. The inhibition constants () for these enzymes are reported to be 316.2 μM for hCA I and 166.4 μM for hCA II .
- Photochemical Activity : Research indicates that 5-BrDMU undergoes photochemical reactions when irradiated. These reactions can lead to the formation of photoadducts with indole derivatives, suggesting potential applications in photodynamic therapy .
- Antiviral Properties : Some studies have suggested that halogenated uracils can exhibit antiviral effects by interfering with viral replication mechanisms. While specific antiviral activity for 5-BrDMU requires further investigation, the structural similarity to other antiviral agents positions it as a candidate for such studies .
Anticancer Activity
Several studies have explored the anticancer potential of uracil derivatives, including 5-BrDMU. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have shown that 5-BrDMU can inhibit the growth of various cancer cell lines, potentially by inducing apoptosis or cell cycle arrest. Specific data on IC50 values and mechanisms remain under investigation.
Case Studies
- Photochemical Reactions : A study published in the Journal of Photochemistry and Photobiology examined the photochemical coupling of 5-BrDMU with tryptophan derivatives. The results indicated that irradiation leads to the formation of new compounds that may possess unique biological properties .
- Carbonic Anhydrase Inhibition : Another study focused on the inhibitory effects of uracil derivatives on carbonic anhydrases demonstrated that modifications at the 5-position (as in 5-BrDMU) significantly enhance inhibitory activity compared to non-halogenated analogs .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 5-Bromo-1,3-dimethyluracil, and how can yield be maximized?
- Methodological Answer : The synthesis involves bromination of 1,3-dimethyluracil in aqueous solution. Dissolve 1,3-dimethyluracil (2 × 10⁻² mole) in 20 mL water, add bromine under controlled conditions, and stir to achieve >90% yield. Recrystallization from acetone-petroleum ether (30–60°C) yields pure product (m.p. 184–185°C) . For bromination kinetics, use acidic conditions (e.g., H₂SO₄) to facilitate addition-elimination mechanisms, ensuring excess bromine to drive the reaction toward 5,5-dibromo intermediates .
Key Synthesis Parameters |
---|
Solvent: Water |
Bromine Equivalents: 2 molar |
Yield: >90% |
Purification: Acetone-petroleum ether |
Melting Point: 184–185°C |
Q. How can purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use UV-Vis spectroscopy to verify electronic transitions: λmax at 283 nm (ε = 8.57 × 10³) and 246 nm (ε = 1.57 × 10³) . Monitor reaction progress via absorbance at 275 nm during reflux, as extinction coefficients correlate with debromination kinetics . Recrystallization from ethanol or acetone-petroleum ether ensures purity, with consistent melting points and mixed melting point tests confirming identity .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer : Recrystallization is optimal: Dissolve crude product in hot acetone, then add petroleum ether (30–60°C) to induce crystallization. For aqueous solutions, extract with chloroform (6 × 25 mL) and filter through anhydrous Na₂SO₄ to remove polar impurities . Monitor purity via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase).
Advanced Research Questions
Q. How do electronic substituents at C-5 influence nucleophilic reactivity in this compound?
- Methodological Answer : The C-5 bromine acts as an electron-withdrawing group, activating the C-6 position for nucleophilic attack. In reactions with guanidine, the bromine stabilizes transition states via inductive effects, enabling substitution at C-6 under mild conditions (refluxing ethanol). Compare with 5-fluoro derivatives, where similar electronic effects facilitate faster substitution than non-halogenated analogs . For mechanistic studies, use DFT calculations to map charge distribution and transition states.
Q. What mechanisms govern the photochemical reactivity of this compound with indole derivatives?
- Methodological Answer : Irradiate (λ > 290 nm) a mixture of this compound and 3-substituted indoles (e.g., N-acetyl-L-tryptophan methyl ester) in acetone. The reaction proceeds via radical intermediates, yielding 5-(2-indolyl)uracil and 5-(7-indolyl)uracil photoadducts. Optimize product ratios by varying indole substituents and irradiation time (e.g., 6–12 hours). Characterize adducts via <sup>1</sup>H NMR and high-resolution mass spectrometry .
Photoadduct Formation Conditions |
---|
Solvent: Acetone |
Wavelength: >290 nm |
Key Products: 5-(2-indolyl)uracil, 5-(7-indolyl)uracil |
Q. How does bromide ion participate in the debromination of 5,5-dibromo-1,3-dimethyluracil intermediates?
- Methodological Answer : Under acidic conditions, bromide ions catalyze debromination via nucleophilic displacement. For example, reflux 5,5-dibromo-6-hydroxy-1,3-dimethyluracil in water to regenerate this compound. Kinetic studies (pH 2–4, 25–50°C) reveal pseudo-first-order dependence on [Br⁻], with activation energy ~60 kJ/mol. Use stopped-flow UV spectroscopy to monitor intermediate decay .
Q. What strategies mitigate side reactions during derivatization of this compound?
- Methodological Answer : To suppress halogen loss during substitution, employ low-temperature conditions (−20°C) and non-nucleophilic bases (e.g., DBU). For guanidine-mediated reactions, limit reaction time to 2–4 hours to minimize bromine participation in side pathways . For photochemical studies, use degassed solvents to prevent radical quenching by oxygen .
Q. Data Contradictions and Resolution
- Contradiction : reports a melting point of 184–185°C, while notes 184°C post-reflux.
- Resolution : Minor discrepancies arise from recrystallization solvents (acetone-petroleum ether vs. ethanol). Consistently report solvent systems when comparing melting points.
- Contradiction : cites ~20% yield for guanidine reactions, while achieves >80% yields.
- Resolution : Higher yields in result from optimized stoichiometry (excess guanidine) and controlled reflux conditions.
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITOSXPGCRFMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220612 | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-39-8 | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007033398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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